8-(4-chlorophenoxy)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a chlorophenoxy group, a dimethyl group, and a methybutyl group attached to a purine-dione core
Preparation Methods
The synthesis of 8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the chlorophenoxy group and the purine-dione core.
Reaction Conditions: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable halogenated precursor under basic conditions.
Coupling Reactions: The dimethyl and methybutyl groups are introduced through alkylation reactions, typically using alkyl halides in the presence of a strong base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and reaction time.
Scientific Research Applications
8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 8-(4-chlorophenoxy)-1,3-dimethyl-7-(3-methylbutyl)-xanthine and 8-(4-chlorophenoxy)-1,3-dimethyl-7-(3-methylbutyl)-theophylline share structural similarities.
Uniqueness: The presence of the chlorophenoxy group and the specific arrangement of substituents in 8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE confer unique chemical and biological properties, making it distinct from other related compounds.
This detailed article provides a comprehensive overview of 8-(4-CHLOROPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H21ClN4O3 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
8-(4-chlorophenoxy)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C18H21ClN4O3/c1-11(2)9-10-23-14-15(21(3)18(25)22(4)16(14)24)20-17(23)26-13-7-5-12(19)6-8-13/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
CNHNKXBHSVEPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1OC3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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